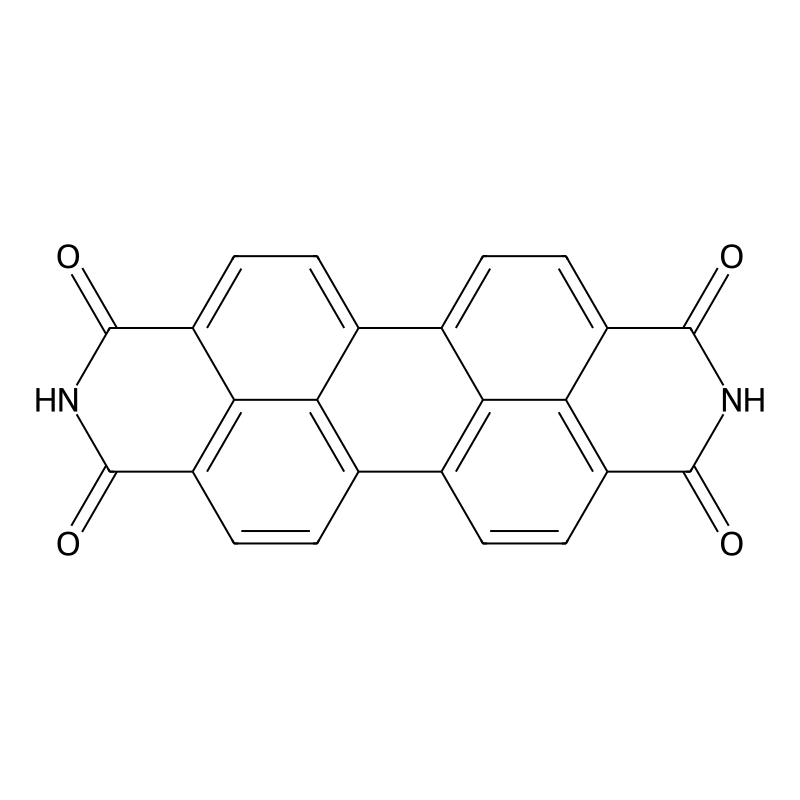

3,4,9,10-Perylenetetracarboxylic Diimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Photovoltaics (OPVs)

PTCDI serves as a non-fullerene acceptor (NFA) in organic photovoltaic (OPV) devices. NFAs are a class of electron-accepting materials crucial for efficient exciton separation and charge transport in OPVs. PTCDI's ability to tune its optoelectronic properties through molecular modifications allows researchers to optimize its performance in OPV devices, leading to improved power conversion efficiencies [].

Organic Light-Emitting Diodes (OLEDs)

PTCDI's strong light absorption and tunable emission properties make it a promising material for organic light-emitting diodes (OLEDs). By incorporating PTCDI into OLEDs, researchers can achieve efficient light emission with desired colors and functionalities. Additionally, PTCDI's excellent film-forming properties contribute to the fabrication of high-quality OLED devices [].

Bioimaging and Biosensing

PTCDI's fluorescence properties and biocompatibility enable its use in bioimaging and biosensing applications. By attaching biorecognition molecules to PTCDI, researchers can develop probes for specific biomolecules, facilitating the visualization and detection of these molecules in biological systems [].

Organic Field-Effect Transistors (OFETs)

PTCDI can be employed as a semiconductor material in organic field-effect transistors (OFETs). Due to its efficient charge transport properties, PTCDI-based OFETs exhibit high mobilities and good air stability, making them suitable for various electronic applications [].

Other Applications

PTCDI's diverse properties lead to its exploration in various other scientific research areas, including:

- Catalysis: PTCDI can act as a catalyst or catalyst support for various chemical reactions [].

- Energy storage: PTCDI is being investigated for its potential applications in energy storage devices like organic batteries and supercapacitors [].

- Drug delivery: PTCDI-based nanocarriers are being explored for drug delivery applications due to their biocompatibility and controlled release properties [].

3,4,9,10-Perylenetetracarboxylic Diimide is a polycyclic aromatic compound characterized by its tetracarboxylic diimide structure. It has the molecular formula and a molecular weight of approximately 390.35 g/mol. This compound is recognized for its vibrant color and stability, making it useful in various applications, particularly as a pigment and in electronic materials. Its structure includes two imide functional groups attached to a perylene backbone, contributing to its unique optical properties and chemical reactivity .

The mechanism of action of PTCDI depends on the specific application. Here are some examples:

- Light-harvesting: PTCDI can absorb light efficiently due to its extended conjugated system. This property makes it a potential candidate for solar cell applications where it can capture light and convert it into electrical energy [].

- Electron acceptor: PTCDI's ability to accept electrons makes it useful in organic electronics like transistors, where it can facilitate charge transport.

- Dust inhalation: Inhalation of PTCDI dust may irritate the respiratory system.

- Skin and eye contact: Prolonged contact with PTCDI may cause skin or eye irritation.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a dust mask when handling PTCDI.

- Work in a well-ventilated area.

- Wash hands thoroughly after handling the compound.

- Formation of Derivatives: The carboxylic acid groups can be converted into esters or amides through esterification or amidation reactions.

- Electrophilic Substitution: The aromatic system allows for electrophilic substitution reactions, where substituents can be added to the perylene core.

- Reduction Reactions: The imide groups can be reduced to amines under specific conditions, altering the compound's properties and reactivity .

The synthesis of 3,4,9,10-Perylenetetracarboxylic Diimide typically involves the following methods:

- Condensation Reactions: The compound can be synthesized through the condensation of perylene with an appropriate diacid or anhydride under controlled conditions.

- Cyclization: Another method involves cyclizing suitable precursors containing carboxylic acid functionalities to form the diimide structure.

- Chemical Vapor Deposition: Advanced methods like chemical vapor deposition are also employed for producing thin films of this compound for electronic applications .

3,4,9,10-Perylenetetracarboxylic Diimide has a wide range of applications:

- Pigments: It is widely used as a pigment in inks, paints, and coatings due to its stability and vibrant color.

- Organic Electronics: The compound serves as a key material in organic photovoltaics and transistors due to its semiconducting properties.

- Fluorescent Dyes: Its fluorescence makes it suitable for use in biological imaging and as a fluorescent probe in various assays .

- Light-Harvesting Materials: It is utilized in research focused on light-harvesting systems for solar energy conversion .

Research on interaction studies involving 3,4,9,10-Perylenetetracarboxylic Diimide has focused on its interactions with biomolecules and other materials. These studies aim to understand how the compound behaves in biological systems and its potential effects when used as a dye or probe. Investigations into its photophysical properties have shown that it can effectively interact with proteins and nucleic acids, making it valuable for imaging applications .

Several compounds are structurally or functionally similar to 3,4,9,10-Perylenetetracarboxylic Diimide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Perylene | Polycyclic Aromatic Hydrocarbon | Base structure for derivatives; less functionalized |

| 1,6,7,12-Tetraazaperylene | Tetraazaperylene | Contains nitrogen atoms; different electronic properties |

| Pigment Violet 29 | Perylene Derivative | Used primarily as a dye; less common than diimides |

| Perylenediimide | Related Diimide | Similar structure but fewer carboxyl groups |

Uniqueness of 3,4,9,10-Perylenetetracarboxylic Diimide

The uniqueness of 3,4,9,10-Perylenetetracarboxylic Diimide lies in its specific arrangement of carboxylic groups and imides that enhance its stability and optical properties compared to other derivatives. Its application in both pigments and electronic materials further distinguishes it from similar compounds that may be limited to one area of use .

Molecular Architecture and Isomeric Variations

The molecular architecture of 3,4,9,10-perylenetetracarboxylic diimide is fundamentally built upon a fused aromatic perylene core system, which consists of four benzene rings arranged in a specific linear configuration. The compound possesses the molecular formula C24H10N2O4, with a molecular weight of 426.384 atomic mass units, and exhibits a highly planar structure that facilitates extensive π-π stacking interactions. The perylene core features two dicarboximide functional groups located at the 3,4 and 9,10 positions, creating a symmetrical molecular architecture that contributes to its exceptional electronic properties and thermal stability.

Isomeric variations of perylene diimide derivatives arise primarily through substitution patterns at different positions on the perylene core. The most significant structural variations occur through substitution at the bay positions, particularly the 1,6- and 1,7-positions, which create distinct regioisomers with markedly different properties. Research has demonstrated that 1,6-substituted derivatives exhibit different electronic absorption characteristics compared to their 1,7-substituted counterparts, with the 1,6-isomer showing unique broad absorption bands spanning from 450 nanometers to 640 nanometers, while the 1,7-isomer displays distinct absorption maxima at 570 nanometers and 420 nanometers. The 1,7-substituted isomer typically demonstrates higher fluorescence quantum yields (0.85) and longer fluorescence lifetimes (8.3 nanoseconds) compared to the 1,6-isomer (quantum yield 0.54, lifetime 6.6 nanoseconds).

Additional structural diversity emerges through substitution at the nitrogen atoms of the imide groups, where various alkyl, aryl, or functionalized substituents can be introduced. The incorporation of different substituents significantly affects the molecular geometry, with bulky substituents such as cyclohexyl groups causing tilting of the molecular plane relative to the substrate surface. Studies have revealed that N,N'-dibutyl-3,4,9,10-perylene-dicarboximide molecules exhibit specific tilt angles when deposited on surfaces, with the average tilt angle determination showing anisotropy in the π* symmetry transition. The sterical hindrance due to alkyl chains influences both the molecular orientation and the electronic coupling between adjacent molecules in solid-state assemblies.

| Isomer Type | Absorption Maximum (nm) | Fluorescence Quantum Yield | Fluorescence Lifetime (ns) | Key Structural Feature |

|---|---|---|---|---|

| 1,6-Substituted | 450-640 (broad) | 0.54 | 6.6 | Bay position substitution |

| 1,7-Substituted | 570, 420 | 0.85 | 8.3 | Alternate bay substitution |

| 1,6,7-Trisubstituted | Bathochromic shift | 0.16 | 4.4 | Multiple bay substitutions |

Synthetic Pathways and Functionalization Strategies

The synthesis of 3,4,9,10-perylenetetracarboxylic diimide typically begins with perylene-3,4,9,10-tetracarboxylic dianhydride as the key starting material, which undergoes imidization reactions with various amine-containing compounds. The most straightforward synthetic approach involves the reaction of perylene tetracarboxylic dianhydride with urea under thermal conditions, typically at temperatures ranging from 175°C to 220°C, producing the parent diimide compound in high yield. This methodology demonstrates remarkable selectivity, with reaction conditions optimized to achieve complete conversion while maintaining product purity through precipitation-driven synthesis mechanisms.

Advanced functionalization strategies have been developed for the preparation of substituted derivatives, particularly focusing on bay-position modifications that significantly alter the electronic and optical properties. The synthesis of bay-substituted derivatives often employs brominated perylene intermediates, which are prepared through bromination of perylene tetracarboxylic dianhydride in concentrated sulfuric acid using catalytic amounts of iodine. Subsequently, these brominated intermediates undergo palladium-catalyzed Suzuki coupling reactions with various boronic acid derivatives to introduce diverse functional groups at specific positions. This synthetic strategy enables the preparation of donor-acceptor-donor type perylene diimide derivatives with precisely controlled substitution patterns.

The preparation of monoimide intermediates represents a critical synthetic challenge that has been addressed through innovative methodologies. Research has demonstrated that cycloalkyl-substituted monoimides can be synthesized through one-step reactions between cycloalkyl amines and perylene dianhydride, with high selectivity for monoimide formation due to the insolubility of products in the reaction medium. This precipitation-driven approach shifts the reaction equilibrium favorably, eliminating the formation of diimide byproducts and enabling large-scale production without extensive purification procedures. The reaction demonstrates effectiveness across various alcohol-based solvents, including pure ethanol, methanol, and their aqueous mixtures, maintaining selectivity for monoimide formation.

Alternative synthetic protocols have been developed using imidazole as both solvent and catalyst, providing environmentally friendly reaction conditions while avoiding complex purification methods. This approach enables the incorporation of amino acids and various primary amines, expanding the scope of functionalization possibilities. The imidazole-mediated synthesis proceeds under mild thermal conditions and demonstrates compatibility with diverse functional groups, including maleimide and anthraquinone moieties, enabling the preparation of multifunctional perylene diimide derivatives.

| Synthetic Method | Starting Material | Reaction Conditions | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Urea Condensation | Perylene dianhydride + Urea | 175-220°C, 2-4 hours | >95 | High selectivity, simple workup |

| Amine Condensation | Perylene dianhydride + Primary amines | 120-180°C, imidazole medium | 85-95 | Mild conditions, diverse functionality |

| Suzuki Coupling | Brominated perylene + Boronic acids | Palladium catalyst, THF, 50°C | 70-85 | Precise substitution control |

| Precipitation-driven | Perylene dianhydride + Cycloalkyl amines | Ethanol/water, reflux | >90 | No purification required |

Crystallographic Polymorphism and Packing Configurations

The crystallographic structure of 3,4,9,10-perylenetetracarboxylic diimide exhibits distinctive packing arrangements that significantly influence its solid-state properties and intermolecular interactions. The compound demonstrates strong tendencies toward π-π stacking due to its extended aromatic system, with typical interplanar distances ranging from 3.4 to 3.6 angstroms between adjacent molecules. These stacking arrangements create one-dimensional columnar structures that facilitate charge transport along the stacking direction, making the material particularly suitable for organic electronic applications.

Research using scanning tunneling microscopy has revealed multiple stable packing configurations on various substrate surfaces, including canted phases, brick wall phases, and novel "domino" phases. The canted phase represents the most commonly observed arrangement, where molecules adopt tilted orientations relative to the substrate surface, optimizing both molecule-substrate and intermolecular interactions. The brick wall phase, previously observed primarily on sodium chloride surfaces, features regular rectangular arrangements with specific hydrogen bonding patterns between adjacent molecules. The recently discovered domino phase exhibits unique square-like arrangements where molecules connect in a domino-like fashion across the surface, creating periodic structures with distinct electronic properties.

Studies of ultra-thin films on crystalline substrates have demonstrated epitaxial growth characteristics, with molecular rows aligned parallel to specific crystallographic directions of the underlying substrate. For films grown on gallium nitride surfaces, the molecular arrangements show preferential alignment along the closely packed crystallographic directions, indicating strong substrate-molecule interactions that govern the overall film morphology. The height of individual molecular layers depends critically on the tilting angle of the molecular rows, with typical layer heights ranging from 1.0 to 2.5 nanometers depending on the substrate and deposition conditions.

The polymorphic behavior of substituted derivatives reveals additional complexity in the crystallographic landscape. Different substituents at the imide nitrogen atoms or bay positions can dramatically alter the packing preferences, leading to distinct polymorphic forms with different thermal stabilities and electronic properties. Cycloalkyl-substituted derivatives, for example, enforce rotated stacking arrangements due to the perpendicular orientation of the cycloalkyl groups relative to the perylene plane, creating unique crystallographic environments that minimize intermolecular aggregation tendencies. These structural modifications enable fine-tuning of the solid-state properties while maintaining the fundamental electronic characteristics of the perylene core.

The influence of hydrogen bonding interactions on the crystallographic structure has been extensively studied, revealing systematic relationships between molecular geometry and packing arrangements. Theoretical calculations using density functional theory have identified multiple possible hydrogen bond connections between molecules, leading to predictions of over ten distinct monolayer structures assuming two molecules in the primitive unit cell. The stability of different phases depends on the balance between molecule-substrate interactions and intermolecular forces, with certain phases appearing structurally indistinguishable in experimental measurements despite having different underlying molecular arrangements.

| Packing Configuration | Intermolecular Distance (Å) | Substrate Preference | Electronic Coupling | Stability Ranking |

|---|---|---|---|---|

| Canted Phase | 3.4-3.6 | Gold, Silicon oxide | Moderate | High |

| Brick Wall Phase | 3.5-3.7 | Sodium chloride | Strong | Medium |

| Domino Phase | 3.6-3.8 | Gold | Weak | Medium |

| Columnar Stacking | 3.4-3.5 | Various | Very Strong | High |

3,4,9,10-Perylenetetracarboxylic diimide, commonly referred to by its full name in scientific literature, represents a significant class of organic semiconductors with remarkable electronic properties [1] [4]. The molecular structure consists of a perylene core with two diimide groups attached at the 3,4,9,10 positions, creating a planar π-conjugated system that facilitates efficient electron transport [2] [3]. This molecular architecture results in distinctive highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels that directly influence its semiconductor behavior [4] [16].

Quantum chemical calculations using density functional theory (DFT) have revealed that the HOMO energy level of 3,4,9,10-perylenetetracarboxylic diimide typically ranges from -7.2 to -7.5 eV, while the LUMO energy level ranges from -3.7 to -4.0 eV, resulting in a HOMO-LUMO gap of approximately 3.5 eV [4] [19]. These energy levels can be systematically tuned through strategic functionalization at various positions of the molecule [4] [16] [19].

The electronic structure of 3,4,9,10-perylenetetracarboxylic diimide is characterized by extensive π-electron delocalization across the perylene core, which contributes to its excellent electron-accepting properties [12] [13]. Substitution at the bay positions (1,7- or 1,6-) with electron-withdrawing groups such as halogens (bromine, chlorine) can further lower both HOMO and LUMO energy levels, enhancing electron affinity without significantly altering the HOMO-LUMO gap [4] [23]. This property makes functionalized 3,4,9,10-perylenetetracarboxylic diimide derivatives particularly valuable for applications requiring specific energy level alignment [16] [19].

Table 1: HOMO-LUMO Energies and Gaps for 3,4,9,10-Perylenetetracarboxylic Diimide and Related Derivatives

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 3,4,9,10-Perylenetetracarboxylic diimide | -7.2 | -3.7 | 3.5 |

| 3,4,9,10-Perylenetetracarboxylic diimide-Br | -7.3 | -3.8 | 3.5 |

| 3,4,9,10-Perylenetetracarboxylic diimide-2Br(1,6) | -7.4 | -3.9 | 3.5 |

| 3,4,9,10-Perylenetetracarboxylic diimide-2Br(1,7) | -7.3 | -3.8 | 3.5 |

| 3,4,9,10-Perylenetetracarboxylic diimide-4Cl | -7.5 | -4.0 | 3.5 |

The charge transport mechanisms in 3,4,9,10-perylenetetracarboxylic diimide are predominantly governed by electron transfer processes due to its n-type semiconductor character [5] [16]. The electron mobility in 3,4,9,10-perylenetetracarboxylic diimide derivatives ranges from 0.6 to 2.0 cm²/Vs, significantly higher than the hole mobility (0.01-0.15 cm²/Vs), confirming its strong electron-transporting capability [5] [18]. This asymmetry in charge carrier mobility stems from the electronic structure, where the LUMO is more delocalized than the HOMO, facilitating electron transport through the π-stacked molecular arrangements [5] [16] [22].

Table 2: Charge Transport Parameters for Different 3,4,9,10-Perylenetetracarboxylic Diimide Derivatives

| Parameter | 3,4,9,10-Perylenetetracarboxylic diimide-C8 | 3,4,9,10-Perylenetetracarboxylic diimide with Halogen | 3,4,9,10-Perylenetetracarboxylic diimide with Phenoxy |

|---|---|---|---|

| Electron Mobility (cm²/Vs) | 0.6-1.7 | 0.8-2.0 | 0.3-0.9 |

| Hole Mobility (cm²/Vs) | 0.01-0.05 | 0.02-0.08 | 0.05-0.15 |

| Electron Transfer Integral (meV) | 80-120 | 100-150 | 60-90 |

| Hole Transfer Integral (meV) | 20-40 | 30-50 | 40-70 |

| Reorganization Energy (meV) | 250-300 | 220-280 | 280-350 |

The electron transfer integral, a critical parameter determining charge transport efficiency, ranges from 60 to 150 meV depending on the specific derivative and molecular packing [16] [22]. This parameter quantifies the electronic coupling between adjacent molecules and directly influences the charge carrier mobility [16] [22]. Halogen-substituted derivatives exhibit higher electron transfer integrals (100-150 meV) compared to phenoxy-substituted variants (60-90 meV), explaining their superior electron mobility [16] [22] [23].

Exciton Dynamics: Frenkel vs. Charge Transfer States

The photophysical properties of 3,4,9,10-perylenetetracarboxylic diimide are dominated by the interplay between two distinct types of excited states: Frenkel excitons and charge transfer states [6] [7]. Frenkel excitons represent localized excitations confined to individual molecules, while charge transfer states involve the spatial separation of electrons and holes across adjacent molecules [7] [14]. This dual nature of excitations significantly influences the optical and electronic behavior of 3,4,9,10-perylenetetracarboxylic diimide in crystalline and thin-film forms [7] [20].

In crystalline 3,4,9,10-perylenetetracarboxylic diimide, Frenkel excitons typically exhibit energies in the range of 2.1-2.3 eV, while charge transfer states are slightly higher in energy at 2.3-2.5 eV [7] [20]. The energy difference between these states is crucial for determining the dominant relaxation pathways following photoexcitation [6] [20]. When the energy gap is small, efficient mixing between Frenkel and charge transfer states occurs, leading to hybrid excited states with mixed character [7] [14] [20].

Table 3: Exciton Dynamics Parameters in Different 3,4,9,10-Perylenetetracarboxylic Diimide Environments

| Property | 3,4,9,10-Perylenetetracarboxylic diimide Crystal | 3,4,9,10-Perylenetetracarboxylic diimide Monolayer | 3,4,9,10-Perylenetetracarboxylic diimide Solution |

|---|---|---|---|

| Frenkel Exciton Energy (eV) | 2.1-2.3 | 2.2-2.4 | 2.3-2.5 |

| Charge Transfer State Energy (eV) | 2.3-2.5 | 2.4-2.6 | 2.6-2.8 |

| Frenkel-CT Coupling (meV) | 50-100 | 30-70 | 10-30 |

| Exciton Delocalization Length | 2-4 molecules | 1-2 molecules | 1 molecule |

| Exciton Lifetime (ps) | 0.5-2.0 | 1.0-3.0 | 3.0-5.0 |

The coupling strength between Frenkel excitons and charge transfer states, quantified by the Frenkel-CT coupling parameter, ranges from 50 to 100 meV in crystalline 3,4,9,10-perylenetetracarboxylic diimide [7] [20]. This coupling is highly sensitive to the molecular packing arrangement and intermolecular distances [7] [14]. In crystalline structures with strong π-π stacking, the coupling is enhanced, leading to more efficient mixing of states and potentially faster exciton dissociation [6] [7] [20].

Exciton delocalization, a measure of how widely the excitation spreads across multiple molecules, is another critical aspect of exciton dynamics in 3,4,9,10-perylenetetracarboxylic diimide systems [6] [10]. In crystalline arrangements, excitons can delocalize across 2-4 molecules, while in monolayers and solutions, the delocalization is more restricted [10] [20]. This delocalization directly affects the exciton lifetime, with more localized excitons in solution exhibiting longer lifetimes (3.0-5.0 ps) compared to the more delocalized excitons in crystals (0.5-2.0 ps) [6] [10] [20].

The competition between Frenkel and charge transfer states significantly influences the optical absorption and emission properties of 3,4,9,10-perylenetetracarboxylic diimide [7] [14]. When Frenkel excitons dominate, the material exhibits strong, narrow absorption bands with high oscillator strength [7] [18]. In contrast, charge transfer states typically result in broader, weaker absorption features at lower energies [7] [14]. The relative contribution of these states can be tuned through molecular design and control of the crystal packing, offering a pathway to tailor the optoelectronic properties for specific applications [14] [20] [22].

Davydov Splitting and Intermolecular Coupling Effects

Davydov splitting represents a fundamental phenomenon in molecular crystals of 3,4,9,10-perylenetetracarboxylic diimide, arising from the interaction between transition dipoles of molecules within the unit cell [9] [15]. This splitting manifests as the division of absorption or emission bands into multiple components, directly reflecting the strength of intermolecular electronic coupling [9] [17]. In 3,4,9,10-perylenetetracarboxylic diimide crystals, Davydov splitting ranges from 650 to 1230 cm⁻¹, depending on the specific molecular arrangement and packing motif [9] [15] [17].

The magnitude of Davydov splitting serves as a direct measure of the strength of intermolecular coupling in 3,4,9,10-perylenetetracarboxylic diimide systems [9] [15]. Larger splitting values indicate stronger coupling between adjacent molecules, which significantly influences the electronic and optical properties of the material [15] [17]. For instance, perylene diimide crystals with specific branched side chains (designated as B2 in research literature) exhibit an exceptionally large Davydov splitting of 1230 cm⁻¹, indicating particularly strong intermolecular interactions [9] [15].

The intermolecular coupling in 3,4,9,10-perylenetetracarboxylic diimide crystals arises from two primary mechanisms: Coulombic coupling between transition dipoles and charge transfer-mediated coupling through frontier orbital overlap [15] [22]. The Coulombic coupling is a long-range interaction that depends on the relative orientation of transition dipoles, while charge transfer-mediated coupling is a short-range effect requiring direct orbital overlap between adjacent molecules [15] [22]. The balance between these two coupling mechanisms determines the overall electronic behavior of the material [15] [17] [22].

Table 4: Davydov Splitting in Various 3,4,9,10-Perylenetetracarboxylic Diimide-Based Systems

| System | Davydov Splitting (cm⁻¹) | Peak-to-Peak Splitting (cm⁻¹) | Intermolecular Coupling Type |

|---|---|---|---|

| Perylene Diimide Crystal (B2) | 1230 | 3040 | H-like/J-like |

| 3,4,9,10-Perylenetetracarboxylic dianhydride Crystal | 800 | 2100 | Herringbone |

| 3,4,9,10-Perylenetetracarboxylic diimide Monolayer | 650 | 1800 | In-plane |

| 3,4,9,10-Perylenetetracarboxylic diimide Multilayer | 950 | 2400 | Out-of-plane |

The molecular packing arrangement significantly influences the Davydov splitting in 3,4,9,10-perylenetetracarboxylic diimide crystals [15] [17]. In herringbone-configured structures, where molecules are arranged at specific angles to each other, the interaction between transition dipoles leads to the formation of lower and upper Davydov split states [15] [17]. These states exhibit different polarization dependencies, with the lower Davydov split state typically polarized along one crystal axis and the upper state along another [15] [17] [21].

Temperature-dependent studies have revealed interesting dynamics in the Davydov splitting of 3,4,9,10-perylenetetracarboxylic diimide systems [15] [21]. In monolayer structures, the two Frenkel emissions that are Davydov-split by intralayer coupling exhibit energy inversion with decreasing temperature, enhancing excitonic coherence [15] [21]. This phenomenon highlights the complex interplay between molecular vibrations and electronic coupling in determining the overall spectroscopic properties of the material [15] [17] [21].

The intermolecular coupling effects in 3,4,9,10-perylenetetracarboxylic diimide can be systematically tuned through molecular design strategies [15] [22]. For instance, introducing rigid linking cores containing thiophene or phenyl fragments between perylene diimide units allows for precise control of the intermolecular geometry, including dihedral and slipping angles [22]. This approach enables effective tuning of the intermolecular Coulombic coupling strength in the range of 0-1000 cm⁻¹, providing a powerful tool for tailoring the electronic properties of these materials [15] [22].

Physical Description

XLogP3

UNII

Other CAS

12236-71-4

Wikipedia

Use Classification

Plastics -> Pigments agents

General Manufacturing Information

Plastics product manufacturing

Synthetic dye and pigment manufacturing

Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone: ACTIVE

T - indicates a substance that is the subject of a final TSCA section 4 test rule.